

# Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of GSK429286A

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, particularly for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, understanding the selectivity profile of a compound is paramount for predicting its biological effects and potential off-target liabilities. This guide provides a comprehensive comparison of the cross-reactivity profile of **GSK429286A** against other well-known ROCK inhibitors: Y-27632, Fasudil, and Ripasudil. The data presented herein is compiled from various kinase profiling studies to offer an objective overview for informed decision-making in research and development.

## At a Glance: Comparative Selectivity of ROCK Inhibitors

**GSK429286A** emerges as a highly selective inhibitor of ROCK1 and ROCK2. While all four compounds effectively inhibit ROCK kinases, their interactions with the broader human kinome vary significantly. The following tables summarize the available quantitative data, offering a side-by-side comparison of their potency and selectivity.

# Table 1: Potency Against Primary Targets (ROCK1 & ROCK2)



| Compound   | ROCK1 IC50/Ki (nM) | ROCK2 IC50/Ki (nM) |
|------------|--------------------|--------------------|
| GSK429286A | 14                 | 63                 |
| Y-27632    | 220 (Ki)           | 300 (Ki)           |
| Fasudil    | 330 (Ki)           | 158                |
| Ripasudil  | 51                 | 19                 |

# Table 2: Cross-Reactivity Profile of GSK429286A (1.0 $\mu$ M Screening Concentration)

Data sourced from the International Centre for Kinase Profiling.





| Kinase        | % Activity Remaining |
|---------------|----------------------|
| ROCK2         | 2                    |
| MSK1          | 19                   |
| RSK1          | 20                   |
| S6K1          | 24                   |
| PRK2          | 39                   |
| CDK2-Cyclin A | 48                   |
| RSK2          | 48                   |
| HER4          | 49                   |
| NUAK1         | 50                   |
| LKB1          | 58                   |
| YES1          | 58                   |
| Aurora B      | 59                   |
| MKK1          | 60                   |
| IGF-1R        | 66                   |
| MST4          | 69                   |
| SRPK1         | 70                   |
| PKB alpha     | 71                   |
| SmMLCK        | 73                   |
| MINK1         | 75                   |
| AMPK          | 78                   |
| SYK           | 78                   |
| MLK1          | 81                   |
| Lck           | 81                   |
|               |                      |







| PKC zeta       | 81 |
|----------------|----|
| PKC alpha      | 81 |
| CK2            | 81 |
| MELK           | 82 |
| ттк            | 83 |
| Src            | 84 |
| PKD1           | 84 |
| втк            | 86 |
| MNK2           | 87 |
| NEK6           | 87 |
| PIM3           | 88 |
| PKA            | 88 |
| PIM1           | 89 |
| ERK1           | 90 |
| BRSK2          | 90 |
| MNK1           | 90 |
| DYRK2          | 91 |
| MAPKAP-K2      | 91 |
| PRAK           | 92 |
| GSK3 beta      | 93 |
| ERK2           | 93 |
| IRAK4          | 94 |
| ERK8           | 94 |
| p38 delta MAPK | 94 |
|                |    |







| FGF-R1         | 94  |
|----------------|-----|
| DYRK3          | 94  |
| PAK4           | 95  |
| GCK            | 96  |
| PHK            | 96  |
| IKK epsilon    | 97  |
| DYRK1A         | 97  |
| IKK beta       | 97  |
| MARK3          | 97  |
| p38 beta MAPK  | 97  |
| EF2K           | 99  |
| CAMKK beta     | 100 |
| TBK1           | 100 |
| CAMK1          | 101 |
| PLK1           | 101 |
| JNK2           | 101 |
| CHK2           | 101 |
| p38 alpha MAPK | 102 |
| HIPK2          | 103 |
| PKB beta       | 103 |
| EPH-A2         | 104 |
| PIM2           | 105 |
| IRR            | 105 |
| CSK            | 105 |
|                |     |



| PAK5           | 106 |
|----------------|-----|
| CK1 delta      | 106 |
| NEK2a          | 106 |
| VEGFR1         | 107 |
| MST2           | 107 |
| PAK6           | 108 |
| JNK1           | 110 |
| CHK1           | 111 |
| p38 gamma MAPK | 112 |
| MLK3           | 115 |
| PDK1           | 120 |
| SGK1           | 131 |

#### **Table 3: Cross-Reactivity Profile of Fasudil**

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.



| Kinase | % Activity<br>Remaining at<br>0.5μΜ | % Activity<br>Remaining at 1μM | % Activity<br>Remaining at 10μM |
|--------|-------------------------------------|--------------------------------|---------------------------------|
| ROCK2  | 37.8                                | 25.0                           | 4.0                             |
| PrKX   | 23.5                                | 21.0                           | 2.0                             |
| MAP4K5 | 36.3                                | -                              | -                               |
| PKN1   | 40.5                                | -                              | -                               |
| MAP4K4 | 44.1                                | -                              | -                               |
| MAP4K2 | 45.7                                | 104.0                          | 83.0                            |
| ROCK1  | 60.2                                | 98.0                           | 36.0                            |
| MSK1   | -                                   | -                              | -                               |

### Table 4: Selectivity of Y-27632 and Ripasudil Against

**Other Kinases** 

| Compound  | Kinase        | Potency (IC50/Ki) |
|-----------|---------------|-------------------|
| Y-27632   | PKC           | >25 μM (Ki)       |
| PKA       | 25 μM (Ki)    |                   |
| MLCK      | >250 μM (Ki)  | _                 |
| PRK2      | 600 nM (IC50) |                   |
| Ripasudil | PKA           | -                 |
| PKC       | -             | _                 |
| СаМКІІ    | -             | _                 |

Note: A comprehensive kinome-wide scan for Y-27632 and Ripasudil under the same conditions as **GSK429286A** and Fasudil was not publicly available at the time of this guide's compilation. The data for Y-27632 and Ripasudil is derived from various sources and may not be directly comparable.



#### **Experimental Protocols**

A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for its correct interpretation. Below are the protocols for the key assays cited in this guide.

## Nanosyn Caliper Mobility Shift Assay (for GSK429286A data)

This high-throughput in vitro assay measures the enzymatic activity of a kinase by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

- Reaction Setup: Kinase, fluorescently labeled peptide substrate, and the test compound (GSK429286A) are incubated in a 384-well plate. The reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
- Termination: The reaction is stopped by the addition of a stop buffer.
- Electrophoretic Separation: Samples are introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated product and the unphosphorylated substrate to separate based on their charge-to-mass ratio.
- Detection and Quantification: The separated substrate and product are detected by a laser-induced fluorescence detector. The extent of kinase inhibition is determined by comparing the amount of product formed in the presence of the inhibitor to that of a control reaction (DMSO vehicle).

# Radiometric Kinase Assay (General Protocol for Fasudil Data)

This traditional and robust method measures the incorporation of a radiolabeled phosphate group from  $[y^{-32}P]ATP$  or  $[y^{-33}P]ATP$  onto a substrate.



- Reaction Mixture: The kinase, substrate (protein or peptide), and the test compound (Fasudil) are combined in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
- Incubation: The reaction is incubated at a specific temperature for a defined period.
- Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose filter paper that binds the substrate.
- Washing: The filter paper is washed to remove unincorporated [y-32P]ATP.
- Quantification: The amount of radioactivity incorporated into the substrate is measured using
  a scintillation counter or a phosphorimager. The percentage of remaining kinase activity is
  calculated by comparing the radioactivity in the presence of the inhibitor to a control.

#### **Visualizing Signaling and Workflows**

To further clarify the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and the general workflow of a kinase inhibitor screening process.





Click to download full resolution via product page

Caption: The RhoA-ROCK signaling pathway leading to cytoskeletal changes.





Click to download full resolution via product page

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

• To cite this document: BenchChem. [Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of GSK429286A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683960#cross-reactivity-profile-of-gsk429286a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com